1-(3,4-Dichlorophenyl)-3-(dimethylaminomethylidene)thiourea 1-(3,4-Dichlorophenyl)-3-(dimethylaminomethylidene)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC15771227
InChI: InChI=1S/C10H11Cl2N3S/c1-15(2)6-13-10(16)14-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,14,16)
SMILES:
Molecular Formula: C10H11Cl2N3S
Molecular Weight: 276.18 g/mol

1-(3,4-Dichlorophenyl)-3-(dimethylaminomethylidene)thiourea

CAS No.:

Cat. No.: VC15771227

Molecular Formula: C10H11Cl2N3S

Molecular Weight: 276.18 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-3-(dimethylaminomethylidene)thiourea -

Specification

Molecular Formula C10H11Cl2N3S
Molecular Weight 276.18 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-3-(dimethylaminomethylidene)thiourea
Standard InChI InChI=1S/C10H11Cl2N3S/c1-15(2)6-13-10(16)14-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,14,16)
Standard InChI Key LTGRZTUZJVLSQM-UHFFFAOYSA-N
Canonical SMILES CN(C)C=NC(=S)NC1=CC(=C(C=C1)Cl)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a thiourea backbone (N–C(S)–N) with two distinct substituents:

  • 3,4-Dichlorophenyl group: A benzene ring with chlorine atoms at the 3rd and 4th positions. This moiety enhances lipophilicity and influences electronic interactions .

  • Dimethylaminomethylidene group: A (–N=C(N(CH₃)₂)) substituent that introduces basicity and conformational flexibility.

The molecular formula is C₁₀H₁₀Cl₂N₃S, with a molecular weight of 275.18 g/mol. Computational models predict a planar thiourea core with dihedral angles between the aryl and dimethylaminomethylidene groups influencing steric interactions .

Table 1: Structural Comparison with Analogous Thiourea Derivatives

Compound NameMolecular FormulaKey Features
1-(3,4-Dichlorophenyl)thioureaC₇H₆Cl₂N₂SLacks dimethylaminomethylidene group; simpler structure .
1-(3,5-Dichlorophenyl)thioureaC₇H₆Cl₂N₂SDichloro substitution at 3,5 positions; altered electronic properties .
N,N-DimethylthioureaC₃H₈N₂SNo aryl groups; serves as a baseline for thiourea reactivity.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-(3,4-dichlorophenyl)-3-(dimethylaminomethylidene)thiourea typically involves a two-step process:

  • Formation of the Thiourea Core:

    • Reacting 3,4-dichlorophenyl isothiocyanate with a primary amine. For example:

      3,4-Cl2C6H3NCS+H2N–C(=NH)N(CH3)2Target Compound+HCl\text{3,4-Cl}_2\text{C}_6\text{H}_3\text{NCS} + \text{H}_2\text{N–C(=NH)N(CH}_3\text{)}_2 \rightarrow \text{Target Compound} + \text{HCl}

      This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate .

  • Introduction of the Dimethylaminomethylidene Group:

    • Condensation of the intermediate thiourea with dimethylformamide dimethyl acetal (DMF-DMA) under anhydrous conditions.

Table 2: Optimized Reaction Conditions for Thiourea Derivatives

ParameterOptimal ConditionYield (%)Notes
SolventDMSO76Enhances solubility of intermediates .
BaseNaH (1.2 equiv)76Facilitates deprotonation .
TemperatureRoom temperature76Prevents side reactions .

Physicochemical Properties

Spectral Data

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1237 cm⁻¹ (C=S stretch) .

  • ¹H NMR: Signals at δ 12.12 ppm (N–H) and δ 4.62 ppm (CH₂ group) .

  • ¹³C NMR: Peaks at δ 177.4 ppm (C=S) and δ 156.3 ppm (C=O) .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water .

  • Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to C=S bond cleavage.

Biological and Industrial Applications

Pharmacological Activity

Thiourea derivatives exhibit:

  • Anticancer Properties: Inhibition of kinase enzymes via sulfur-mediated hydrogen bonding .

  • Antimicrobial Effects: Disruption of bacterial cell membranes through lipophilic interactions .

Agricultural Uses

  • Herbicidal Activity: Analogous compounds like PI-28 derivatives inhibit radicle elongation in parasitic weeds (e.g., Orobanche minor) by disrupting mitochondrial electron transport .

Table 3: Biological Activity of Selected Thiourea Derivatives

CompoundIC₅₀ (μM)Target OrganismMechanism
PI-28 (Carbonyl thiourea)12.4Orobanche minorRadicle elongation inhibition .
1-(3,4-Dichlorophenyl)thiourea45.8Staphylococcus aureusCell wall synthesis disruption .

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